(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone is a synthetic organic molecule that features a 1,2,4-triazole ring, an azetidine ring, and a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and carboxylic acids or their derivatives.
Azetidine ring synthesis: The azetidine ring can be synthesized via cyclization reactions involving suitable amine precursors.
Coupling reactions: The final step involves coupling the 1,2,4-triazole and azetidine intermediates with a mesityl group, often using reagents like mesityl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated synthesis techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Oxidized mesityl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Medicine
In medicine, the compound is being investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its presence in many bioactive molecules, making this compound a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable chemical structure.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a mesityl group.
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group.
Uniqueness
The presence of the mesityl group in (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone provides unique steric and electronic properties that can enhance its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-12(2)15(13(3)5-11)16(21)19-6-14(7-19)8-20-10-17-9-18-20/h4-5,9-10,14H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANIPZDJQFFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.